Azido-PEG3-t-butyl ester
Overview
Description
Azido-PEG3-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG3-t-butyl ester involves the use of a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis .
Molecular Structure Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It contains an azide group and a t-butyl protected carboxyl group .
Chemical Reactions Analysis
The azide group in Azido-PEG3-t-butyl ester is reactive with alkyne, such as BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It is a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Scientific Research Applications
Click Chemistry Reagent
Azido-PEG3-t-butyl ester is a click chemistry reagent . The azide (N3) group in this compound is reactive with alkyne, such as BCN, DBCO via Click Chemistry . Click Chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery due to its high yield and specificity .
Hydrophilic PEG Spacer
The hydrophilic PEG spacer in Azido-PEG3-t-butyl ester increases solubility in aqueous media . This property is particularly useful in biological applications where water solubility is crucial .
Deprotection under Acidic Conditions
The t-butyl protected carboxyl group in Azido-PEG3-t-butyl ester can be deprotected under acidic conditions . This feature allows for further functionalization of the molecule in a controlled manner .
Bio-conjugation
Azido-PEG3-t-butyl ester is used as a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . Bio-conjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Antibody-Drug Conjugates (ADCs) Synthesis
Azido-PEG3-t-butyl ester is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Research Grade Reagent
Azido-PEG3-t-butyl ester is a research grade reagent . It is used in various research applications due to its reactivity and versatility .
Mechanism of Action
Safety and Hazards
When handling Azido-PEG3-t-butyl ester, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . Keep away from sources of ignition . Take measures to prevent the build-up of electro-static charge . Wear chemical-resistant gloves and safety goggles . Wash thoroughly after handling and wash contaminated clothing before reuse .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.